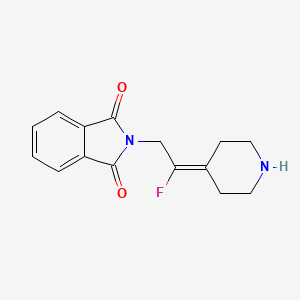

2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione

Description

2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione is a fluorinated isoindoline-1,3-dione derivative characterized by a unique ethyl-piperidinylidene substituent. The isoindoline-1,3-dione core (commonly known as a phthalimide scaffold) is a privileged structure in medicinal chemistry due to its versatility in drug design, particularly in anticancer, anti-inflammatory, and neurodegenerative therapies .

Properties

Molecular Formula |

C15H15FN2O2 |

|---|---|

Molecular Weight |

274.29 g/mol |

IUPAC Name |

2-(2-fluoro-2-piperidin-4-ylideneethyl)isoindole-1,3-dione |

InChI |

InChI=1S/C15H15FN2O2/c16-13(10-5-7-17-8-6-10)9-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-4,17H,5-9H2 |

InChI Key |

CGQJEHCYMNIFOP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1=C(CN2C(=O)C3=CC=CC=C3C2=O)F |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Aminocarbonylation

One of the foundational methods for synthesizing isoindoline-1,3-dione (phthalimide) scaffolds involves palladium-catalyzed aminocarbonylation reactions. This approach provides an efficient one-step synthesis for constructing the isoindoline core structure.

The general reaction involves the aminocarbonylation of ortho-halobenzoates with appropriate amines in the presence of palladium catalysts. A representative procedure includes:

- Combining methyl 2-iodobenzoate (0.5 mmol) with a primary amine (1.2 equiv)

- Adding Pd(OAc)₂ (5-10 mol%), phosphine ligand (10-20 mol%), and Cs₂CO₃ (2 equiv) in toluene

- Conducting the reaction at 95°C under 1 atmosphere of carbon monoxide for 24 hours

This methodology has demonstrated good tolerance for various functional groups, including methoxy, alcohol, ketone, and nitro groups, making it versatile for different substitution patterns.

The choice of ligand significantly impacts the reaction yield, with studies showing that more sterically hindered triarylphosphines generally result in lower yields, while more basic ligands like tricyclohexylphosphine can produce higher yields.

Condensation of Phthalic Anhydrides with Amines

Another classical approach involves the direct condensation of phthalic anhydride or its derivatives with primary amines:

- Reaction of phthalic anhydride with a primary amine under thermal conditions

- Formation of an intermediate amide-acid

- Subsequent dehydration to form the cyclic imide structure

This method is particularly valuable for laboratory-scale synthesis due to its simplicity and the wide availability of starting materials.

Specialized Synthesis of Fluorinated Isoindoline-1,3-diones

Patented Synthesis Methods

Patents CN103827087A and WO2013045599A1 disclose improved processes specifically for preparing 2-[(2E)-2-fluoro-2-(3-piperidinylidene)ethyl]-1H-isoindole-1,3(2H)-dione, which is closely related to our target compound. These patents represent significant advancements in the synthesis of the fluorinated ethylidene linkage between the heterocyclic components.

The synthetic pathway likely involves:

- Preparation of a fluorinated ethylidene intermediate

- Coupling with the piperidine component to establish the correct stereochemistry

- Attachment to the isoindoline-1,3-dione scaffold

The E-configuration of the fluorinated double bond requires careful control of reaction conditions to ensure stereoselectivity.

Key Intermediates and Building Blocks

The synthesis typically relies on several key intermediates:

N-Hydroxyethylphthalimide derivatives : These serve as precursors that can be further functionalized. The preparation of such compounds can involve the reaction of phthalic anhydride with appropriate aminoalcohols.

2-(2-Iodoethyl)isoindoline-1,3-dione : This compound represents an important building block that allows for subsequent introduction of the fluorinated ethylidene moiety. It can be synthesized from N-hydroxyethylphthalimide through reaction with iodine, triphenylphosphine, and imidazole in dichloromethane with reported yields around 93%.

Fluorinated ethylidene units : These specialized building blocks require careful handling due to their reactivity.

Reaction Mechanisms and Conditions

Formation of the Isoindoline-1,3-dione Core

The mechanism for forming the isoindoline-1,3-dione core typically involves:

- Nucleophilic attack of the primary amine on one carbonyl of phthalic anhydride

- Ring opening to form an amide-acid intermediate

- Intramolecular cyclization with the second carbonyl

- Dehydration to form the cyclic imide

For palladium-catalyzed methods, the mechanism includes:

- Oxidative addition of the ortho-halobenzoate to the Pd(0) catalyst

- Carbon monoxide insertion

- Nucleophilic attack by the amine

- Intramolecular cyclization

- Reductive elimination to release the catalyst

Optimization of Reaction Parameters

Solvent Effects

The choice of solvent significantly impacts both the efficiency and stereoselectivity of the synthesis:

- Dipolar aprotic solvents (DMF, DMSO): Often favorable for nucleophilic substitution reactions involved in attaching the fluoroethylidene unit

- Halogenated solvents (DCM, DCE): Suitable for fluorination reactions

- Ethereal solvents (THF, dioxane): Commonly used for organometallic reactions in the preparation of intermediates

Catalyst Optimization

For palladium-catalyzed approaches, optimization studies have revealed:

Temperature and Reaction Time

Controlled temperature conditions are essential for:

- Stereoselective formation of the fluoroolefin (typically at lower temperatures)

- Formation of the isoindoline-1,3-dione core (often requiring elevated temperatures)

- Coupling reactions (variable depending on the specific transformation)

Typical reaction protocols involve:

- Fluorination reactions: -20°C to 25°C

- Isoindoline-1,3-dione formation: 80-120°C

- Coupling reactions: 50-100°C

Alternative Synthetic Strategies

Late-Stage Fluorination Approaches

Rather than incorporating a pre-formed fluorinated unit, late-stage fluorination offers an alternative strategy:

- Synthesis of the non-fluorinated analog

- Selective functionalization at the desired position

- Introduction of fluorine using electrophilic or nucleophilic fluorinating agents

This approach can be particularly valuable when working with complex substrates where early fluorination might interfere with subsequent transformations.

Multicomponent Reactions

Innovative multicomponent reactions could potentially streamline the synthesis:

- Groebke-Blackburn-Bienayme reactions have been used for related heterocyclic systems

- One-pot processes combining isoindoline formation with functionalization steps

- Convergent approaches that assemble complex structures from simpler building blocks

Purification and Characterization

Purification Methods

Effective purification is crucial for obtaining the target compound with high purity:

- Column chromatography : Typically employing silica gel with ethyl acetate/hexanes gradient systems

- Recrystallization : Often from methanol, ethanol, or mixed solvent systems

- Preparative HPLC : For final purification when high purity is required

Characterization Data

Comprehensive characterization of 2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione typically includes:

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR provide critical structural information, with the characteristic ¹⁹F chemical shift confirming the presence of the fluorinated ethylidene moiety

- Mass Spectrometry : Typically showing the molecular ion peak at m/z corresponding to the formula C₁₅H₁₅FN₂O₂

- IR Spectroscopy : Featuring characteristic bands for the isoindoline-1,3-dione carbonyl groups

- X-ray Crystallography : When available, provides definitive structural confirmation, including the E-geometry of the fluorinated double bond

Scale-Up Considerations and Industrial Production

Green Chemistry Approaches

More environmentally friendly synthetic routes may involve:

- Reduction or elimination of toxic reagents

- Use of catalytic rather than stoichiometric methods

- Development of solvent-free or aqueous conditions where possible

- Improved atom economy by reducing waste byproducts

Table 2: Environmental Impact Comparison of Synthetic Routes

| Synthetic Route | E-Factor Estimate | Solvent Usage (L/kg) | Critical Waste Streams | Greener Alternatives |

|---|---|---|---|---|

| Classical condensation | 50-100 | 25-40 | Organic solvents, acids | Solvent-free procedures, microwave-assisted |

| Palladium-catalyzed | 30-80 | 15-30 | Heavy metals, phosphines | Catalyst recycling, lower metal loading |

| Fluorination-based | 70-120 | 30-50 | Fluorinating agents, HF | Continuous flow, catalytic fluorination |

| Multicomponent | 20-50 | 10-25 | Mixed organic waste | One-pot procedures, aqueous media |

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the carbonyl groups to alcohols or other functional groups.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various biological pathways, including those involved in neurological functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from the literature:

Structural Analogues

Physicochemical Properties

- Lipophilicity: The fluorine atom in the target compound increases logP compared to non-fluorinated analogs (e.g., 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) .

- Melting Points : Fluorinated derivatives (e.g., compound 7 in ) exhibit melting points between 78–142°C, consistent with the target compound’s expected range.

- Solubility : Bulky substituents (e.g., imidazole-phenyl in ) reduce aqueous solubility, whereas polar groups like dioxopiperidin () enhance it.

Key Advantages of the Target Compound

- Enhanced Bioavailability: Fluorine improves membrane permeability compared to non-halogenated analogs.

- Metabolic Stability : Fluorination reduces susceptibility to oxidative metabolism, extending half-life .

Biological Activity

2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fluoro-substituted ethyl group and a piperidinylidene moiety attached to an isoindoline-1,3-dione core. Its molecular formula is , with a molecular weight of 274.29 g/mol. The following sections will delve into its biological activity, mechanisms of action, and potential therapeutic applications.

The primary mechanism of action for 2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione involves its interaction with dopamine receptors. As a ligand, it binds to these receptors and modulates their activity, influencing various neurological pathways. This interaction suggests potential applications in treating neurological disorders such as depression and Parkinson's disease.

Therapeutic Potential

Research indicates that compounds with similar structures exhibit anticancer and anti-inflammatory properties, suggesting that 2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione may also possess these therapeutic potentials. Its ability to modulate dopamine receptor activity positions it as a candidate for further investigation in the treatment of various neurological conditions.

Structural Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Isoindoline-1,3-dione | Basic scaffold without additional functionalization | Limited biological activity |

| 2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione | Contains additional dioxo groups enhancing stability | Enhanced anticancer properties |

| 2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione | Fluoro-substituted ethyl group; piperidinylidene moiety | Potential for neurological applications |

This table illustrates how the unique substitution pattern and fluorination of 2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione contribute to its distinct chemical and biological properties compared to other isoindoline derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Fluoro-2-(piperidin-4-ylidene)ethyl)isoindoline-1,3-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling reactions or nucleophilic substitutions. For example, Pd(0)-catalyzed cross-coupling (e.g., with indolylzinc halides) has been used for structurally related isoindoline derivatives . Key factors include solvent choice (e.g., anhydrous THF or CHCl), reaction time (10–24 hours), and purification methods (e.g., column chromatography with ethyl acetate/methanol). Yield optimization may require factorial design experiments to test variables like temperature and catalyst loading .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming its identity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the fluorinated piperidine and isoindoline moieties. Infrared (IR) spectroscopy verifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography, as applied to similar fluorinated isoindoline derivatives, provides definitive stereochemical data .

Q. What known biological activities are associated with this compound’s structural analogs, and how can these inform hypothesis-driven research?

- Methodological Answer : Isoindoline-1,3-dione derivatives exhibit anticonvulsant, anti-inflammatory, and antitumor activities . For example, fluorinated analogs may enhance blood-brain barrier penetration. Researchers should design in vitro assays (e.g., enzyme inhibition or cell viability) using structure-activity relationship (SAR) principles. Cross-referencing with dithiocarbamate-containing analogs (e.g., antitumor activity) could guide target selection .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) optimize reaction pathways for synthesizing this compound?

- Methodological Answer : Reaction path searches using density functional theory (DFT) predict energetically favorable intermediates and transition states. For example, ICReDD’s approach combines quantum calculations with information science to identify optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation . Molecular docking studies may also predict biological targets for functional validation .

Q. How should researchers address contradictions in biological activity data across studies involving isoindoline derivatives?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, compound purity). A systematic review should:

- Compare purity levels (HPLC data) and stereochemical configurations (X-ray/NMR).

- Replicate experiments under standardized protocols (e.g., OECD guidelines).

- Use meta-analysis tools to quantify effect sizes across studies .

Q. What strategies ensure the stability of this compound under different storage and experimental conditions?

- Methodological Answer : Stability studies should assess:

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Photostability : UV-Vis spectroscopy under light exposure.

- pH sensitivity : Solubility and degradation profiling in buffers (pH 1–12).

Polymorphic forms, as seen in related piperidine-isoindoline compounds, may require X-ray powder diffraction (XRPD) to monitor phase transitions .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.